molecular formula C22H41NO3Sn B13894983 5-(Tributylstannyl)pyridine-3-carbaldehyde--1,1-dimethoxyethane (1/1) CAS No. 1264193-67-0

5-(Tributylstannyl)pyridine-3-carbaldehyde--1,1-dimethoxyethane (1/1)

Cat. No.: B13894983
CAS No.: 1264193-67-0
M. Wt: 486.3 g/mol
InChI Key: IAWZQZUNIFJMAU-UHFFFAOYSA-N
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Description

3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of a tin atom bonded to carbon atoms. The structure of 3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal includes a pyridine ring substituted with a formyl group and a tributylstannyl group, along with a dimethylacetal functional group. This compound is of interest in organic synthesis and various scientific research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyridine is treated with a formylating agent such as DMF and POCl3.

    Dimethylacetal Formation: The final step involves the protection of the formyl group as a dimethylacetal, which can be achieved by reacting the formylated pyridine with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of 3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tributylstannyl group can participate in Stille coupling reactions, where it is replaced by various organic groups in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts (Pd(PPh3)4), organic halides

Major Products

    Oxidation: 3-Carboxy-5-(tributylstannyl)-pyridine dimethylacetal

    Reduction: 3-Hydroxymethyl-5-(tributylstannyl)-pyridine dimethylacetal

    Substitution: Various substituted pyridine derivatives depending on the organic halide used

Scientific Research Applications

3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

    Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those targeting pyridine-containing scaffolds.

    Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s reactivity can be exploited in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal involves its reactivity towards various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the tributylstannyl group can participate in cross-coupling reactions. The dimethylacetal group serves as a protecting group for the formyl functionality, preventing unwanted side reactions during synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Formyl-5-(tributylstannyl)-furan: Similar structure but with a furan ring instead of a pyridine ring.

    3-Formyl-5-(tributylstannyl)-thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.

    3-Formyl-5-(tributylstannyl)-benzene: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to furan, thiophene, or benzene rings. The pyridine ring’s nitrogen atom can participate in coordination chemistry, making this compound particularly useful in catalysis and coordination complexes.

Properties

CAS No.

1264193-67-0

Molecular Formula

C22H41NO3Sn

Molecular Weight

486.3 g/mol

IUPAC Name

1,1-dimethoxyethane;5-tributylstannylpyridine-3-carbaldehyde

InChI

InChI=1S/C6H4NO.C4H10O2.3C4H9.Sn/c8-5-6-2-1-3-7-4-6;1-4(5-2)6-3;3*1-3-4-2;/h2-5H;4H,1-3H3;3*1,3-4H2,2H3;

InChI Key

IAWZQZUNIFJMAU-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C=O.CC(OC)OC

Origin of Product

United States

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